molecular formula C18H12N2OS B14071525 3-(Naphthalen-2-yl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one CAS No. 24282-95-9

3-(Naphthalen-2-yl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one

Katalognummer: B14071525
CAS-Nummer: 24282-95-9
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: LMFZRDWYYFGEON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a quinazolinone core with a naphthyl group at the 3-position and a thioxo group at the 2-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in various scientific disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with 2-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiocarbonyl reagent, such as carbon disulfide or thiourea, to introduce the thioxo group at the 2-position. The reaction mixture is heated to facilitate the formation of the desired product, which is subsequently purified by recrystallization or column chromatography.

Industrial Production Methods

While the laboratory-scale synthesis of 3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is well-documented, industrial production methods are less commonly reported. the principles of green chemistry and process optimization can be applied to scale up the synthesis. This may involve the use of continuous flow reactors, solvent recycling, and the development of more efficient catalytic systems to enhance yield and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes a variety of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyquinazolinones

    Substitution: Nitro-naphthyl derivatives, halogenated naphthyl derivatives

Wissenschaftliche Forschungsanwendungen

3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has found applications in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.

Wirkmechanismus

The mechanism of action of 3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is primarily attributed to its ability to interact with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division. Additionally, the compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be compared with other similar compounds, such as:

    Quinazolinones: These compounds share the quinazolinone core but may lack the naphthyl or thioxo groups. They exhibit a range of biological activities, including anticancer and anti-inflammatory properties.

    Naphthyl Derivatives: Compounds with a naphthyl group, such as naphthalene-2-ol, exhibit distinct chemical properties and applications in organic synthesis and materials science.

    Thioxo Derivatives: Compounds containing a thioxo group, such as thioamides, are known for their reactivity and use in the synthesis of sulfur-containing heterocycles.

The uniqueness of 3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in the combination of these functional groups, which imparts a unique set of chemical and biological properties that are not observed in the individual components.

Eigenschaften

CAS-Nummer

24282-95-9

Molekularformel

C18H12N2OS

Molekulargewicht

304.4 g/mol

IUPAC-Name

3-naphthalen-2-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H12N2OS/c21-17-15-7-3-4-8-16(15)19-18(22)20(17)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,19,22)

InChI-Schlüssel

LMFZRDWYYFGEON-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC=CC=C4NC3=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.